Cas no 25373-58-4 (1H-Imidazole,1-(4-chloro-2-nitrophenyl)-)

1H-Imidazole,1-(4-chloro-2-nitrophenyl)- is a heterocyclic organic compound featuring an imidazole core substituted with a 4-chloro-2-nitrophenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both nitro and chloro substituents enhances its electrophilic character, facilitating further functionalization in cross-coupling or nucleophilic substitution reactions. Its stability under standard conditions ensures reliable handling in industrial processes. The compound’s versatility is particularly useful in the development of bioactive molecules, where the imidazole moiety often contributes to binding interactions. High purity grades are available to meet stringent research and production requirements.
1H-Imidazole,1-(4-chloro-2-nitrophenyl)- structure
25373-58-4 structure
Product Name:1H-Imidazole,1-(4-chloro-2-nitrophenyl)-
CAS No:25373-58-4
MF:C9H6ClN3O2
MW:223.615840435028
CID:253436
PubChem ID:5307022
Update Time:2025-06-11

1H-Imidazole,1-(4-chloro-2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole,1-(4-chloro-2-nitrophenyl)-
    • 1-(4-chloro-2-nitrophenyl)imidazole
    • (4-chloro-2-nitrophenyl)imidazole
    • 1-(2-Nitro-4-chlorphenyl)imidazol
    • 1-(4-Chlor-2-nitrophenyl)-imidazol
    • 1-(4-chloro-2-nitrophenyl)-1H-imidazole
    • 1-(4-chloro-2-nitro-phenyl)-1H-imidazole
    • AC1NSBO1
    • CTK4F5593
    • SBB009899
    • ST059739
    • SCHEMBL11077376
    • AKOS003389855
    • 25373-58-4
    • DTXSID80415476
    • AKOS015922528
    • Inchi: 1S/C9H6ClN3O2/c10-7-1-2-8(9(5-7)13(14)15)12-4-3-11-6-12/h1-6H
    • InChI Key: QNLKISPTZOYPAN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)[N+](=O)[O-])N1C=NC=C1

Computed Properties

  • Exact Mass: 223.01500
  • Monoisotopic Mass: 223.0148541g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 246
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 63.6Ų

Experimental Properties

  • Density: 1.48
  • Boiling Point: 384.6 °C at 760 mmHg
  • Flash Point: 186.4 °C
  • PSA: 63.64000
  • LogP: 2.95710

1H-Imidazole,1-(4-chloro-2-nitrophenyl)- Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39

1H-Imidazole,1-(4-chloro-2-nitrophenyl)- Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Imidazole,1-(4-chloro-2-nitrophenyl)- Suppliers

Amadis Chemical Company Limited
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(CAS:25373-58-4)1H-Imidazole,1-(4-chloro-2-nitrophenyl)-
Order Number:A1150550
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:13
Price ($):392.0
Email:sales@amadischem.com

Additional information on 1H-Imidazole,1-(4-chloro-2-nitrophenyl)-

Chemical Profile of 1H-Imidazole,1-(4-chloro-2-nitrophenyl)- (CAS No: 25373-58-4)

1H-Imidazole,1-(4-chloro-2-nitrophenyl)-, identified by its Chemical Abstracts Service (CAS) number 25373-58-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule features a 1H-imidazole core appended with a 4-chloro-2-nitrophenyl substituent, making it a structurally intriguing candidate for further chemical and biological exploration. The presence of both chloro and nitro functional groups introduces unique reactivity, which has been exploited in various synthetic pathways and biological assays.

The compound’s molecular framework positions it as a potential intermediate in the synthesis of more complex pharmacophores. Its imidazole moiety is particularly noteworthy, as imidazole derivatives are widely recognized for their biological activity, including roles as antimicrobial agents, antiviral drugs, and metal chelators. The 4-chloro-2-nitrophenyl group adds an additional layer of chemical versatility, enabling selective modifications such as nucleophilic aromatic substitution or metal coordination interactions.

Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds in developing novel therapeutic agents. Studies have demonstrated that the 1H-imidazole scaffold can modulate enzyme activity and interact with biological targets in ways that simpler aromatic systems cannot. For instance, modifications at the 1-position of imidazole can significantly alter binding affinity to proteins such as kinases or ion channels. The incorporation of electron-withdrawing groups like the nitro group in the phenyl ring can further fine-tune electronic properties, influencing both solubility and metabolic stability.

In the context of medicinal chemistry, the 4-chloro-2-nitrophenyl substituent on 1H-imidazole,1-(4-chloro-2-nitrophenyl)- has been investigated for its potential to enhance binding interactions with biological targets. Chloro groups are known to increase lipophilicity while also serving as handles for further functionalization via cross-coupling reactions. The nitro group, though often reduced to an amine in later synthetic steps, can act as a directing group for catalytic hydrogenation or serve as a bioisostere for other functional moieties. This dual functionality makes the compound a valuable building block for designing molecules with tailored pharmacokinetic profiles.

The synthesis of 1H-imidazole,1-(4-chloro-2-nitrophenyl)- typically involves multi-step organic transformations starting from commercially available precursors. A common approach includes nucleophilic aromatic substitution on a halogenated phenyl derivative followed by condensation with an imidazole precursor under appropriate conditions. The regioselectivity of these reactions is often controlled by electronic effects inherent to the substituents present on the aromatic ring. Advances in catalytic methods have also enabled more efficient routes to this compound, reducing reliance on hazardous reagents and improving overall atom economy.

Biologically, compounds structurally related to 1H-imidazole,1-(4-chloro-2-nitrophenyl)- have shown promise in preclinical studies targeting various diseases. For example, derivatives featuring similar imidazole cores have been reported to inhibit inflammatory pathways by modulating cytokine production or interacting with transcription factors. The 4-chloro-2-nitrophenyl moiety may contribute to these effects by influencing receptor binding or metabolic clearance rates. Such findings underscore the importance of rational drug design in leveraging structural motifs like this one for therapeutic applications.

The chemical properties of this compound also make it suitable for material science applications beyond pharmaceuticals. For instance, its ability to coordinate with transition metals could be exploited in designing metal-organic frameworks (MOFs) or catalysts with specific functionalities. Additionally, the presence of both electron-withdrawing and lipophilic groups suggests potential utility in optoelectronic materials where charge transport properties are critical.

As research continues to uncover new biological pathways and therapeutic targets, compounds like 1H-imidazole,1-(4-chloro-2-nitrophenyl)- will remain relevant candidates for further development. Collaborative efforts between synthetic chemists and biologists are essential to fully realize their potential. By combining computational modeling with high-throughput screening techniques, researchers can accelerate the discovery process and identify optimized derivatives with enhanced efficacy and safety profiles.

In summary,1H-imidazole,1-(4-chloro-2-nitrophenyl)- (CAS No: 25373-58-4) represents a versatile chemical entity with broad applications across pharmaceuticals and materials science. Its unique structural features—combining an imidazole core with chloro and nitro substituents—offer opportunities for innovative synthetic strategies and biological investigations. As our understanding of molecular interactions evolves so too will the utility of this compound in addressing complex scientific challenges.

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Amadis Chemical Company Limited
(CAS:25373-58-4)1H-Imidazole,1-(4-chloro-2-nitrophenyl)-
A1150550
Purity:99%
Quantity:5g
Price ($):392.0
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